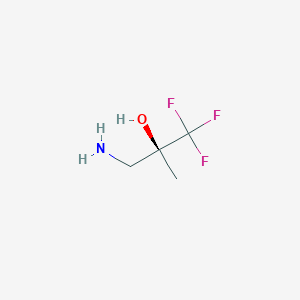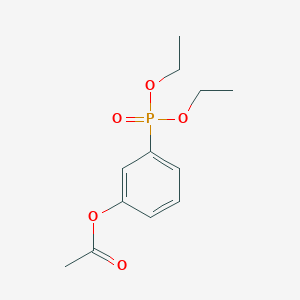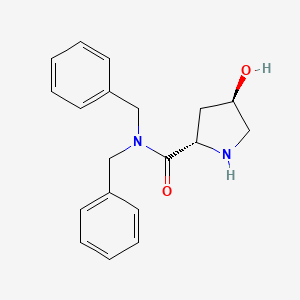
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include trifluoromethylated amines, alcohols, and other fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
科学的研究の応用
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes . The amino group can participate in nucleophilic attacks, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in different reactions .
類似化合物との比較
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the methyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group but no amino group.
1,1,1-Trifluoro-2-methyl-2-propanol: Similar but with different functional groups
Uniqueness
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
特性
分子式 |
C4H8F3NO |
|---|---|
分子量 |
143.11 g/mol |
IUPAC名 |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3/t3-/m0/s1 |
InChIキー |
TYJCFMFELXBCOZ-VKHMYHEASA-N |
異性体SMILES |
C[C@](CN)(C(F)(F)F)O |
正規SMILES |
CC(CN)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
![{5-Fluoro-2-methyl-1-[(thiophen-3-yl)methylidene]-1H-inden-3-yl}acetic acid](/img/structure/B1507128.png)






![6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B1507143.png)


![pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene](/img/structure/B1507149.png)

